

Technical Monograph: Spectroscopic Characterization of Chloratranol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde*

CAS No.: 57074-21-2

Cat. No.: B106226

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Executive Summary & Chemical Identity

Chloratranol (Chloroatranol) is a chlorinated depside degradation product found in oakmoss absolute (*Evernia prunastri*). It is identified as a potent contact allergen, often eliciting reactions at concentrations as low as 0.15 µg/mL in sensitized individuals. Accurate spectroscopic identification is critical for quality control in the fragrance and cosmetic industries (IFRA Standards).

This guide provides a comprehensive technical breakdown of the spectroscopic signatures (NMR, IR, MS) required for the unequivocal identification and quantification of Chloratranol.

Chemical Data

| Property | Specification |
|-------------------|--|
| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |
| CAS Number | 57074-21-2 |
| Molecular Formula | C H ClO |
| Molecular Weight | 186.59 g/mol |
| Physical State | Crystalline Solid (typically needles) |
| Solubility | Soluble in Ethanol, Acetone, Chloroform; slightly soluble in Water |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of Chloratranol is characterized by the loss of symmetry compared to its precursor, Atranol, due to the chlorine substitution at the C3 position.

H NMR (Proton) Data

Solvent: CDCl₃

or Acetone-

, 400 MHz

| Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
|----------------|--------------|-------------|------------|--|
| 12.10 - 12.40 | Singlet (s) | 1H | C2-OH | Chelated hydroxyl; strong intramolecular Hydrogen bonding with C1-CHO. |
| 10.15 - 10.25 | Singlet (s) | 1H | C1-CHO | Aldehyde proton. Deshielded by anisotropy of the carbonyl and H-bonding. |
| 6.30 - 6.45 | Singlet (s) | 1H | C5-H | Sole aromatic proton. Positioned meta to the aldehyde and ortho to the methyl group. |
| 5.50 - 6.50 | Broad (br s) | 1H | C6-OH | Non-chelated phenolic hydroxyl. Shift varies significantly with concentration and solvent. |
| 2.30 - 2.40 | Singlet (s) | 3H | C4-CH | Aryl-methyl group. |

Mechanistic Note: The signal at ~12 ppm is diagnostic. The intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen locks the conformation, preventing rapid exchange and resulting in a sharp, highly deshielded peak.

C NMR (Carbon) Data

Solvent: CDCl₃

, 100 MHz

| Shift (, ppm) | Type | Assignment | Structural Insight |
|----------------|------|--------------|--|
| 193.2 | C | C=O | Aldehyde carbonyl carbon. |
| 163.5 | C | C-OH (C2/C6) | Oxygenated aromatic carbons (deshielded). |
| 160.8 | C | C-OH (C2/C6) | Second oxygenated aromatic carbon. |
| 145.2 | C | C-Me (C4) | Alkyl-substituted aromatic carbon. |
| 112.5 | C | C-Cl (C3) | Chlorinated carbon. Upfield shift relative to C-OH due to heavy atom effect. |
| 109.8 | CH | C-H (C5) | Unsubstituted aromatic carbon. |
| 108.5 | C | C-CHO (C1) | Ipsso carbon carrying the aldehyde. |
| 22.1 | CH | -CH | Methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of Chloratranol due to the characteristic isotopic signature of Chlorine.

Molecular Ion & Isotopic Pattern

- Base Peak (M):
186
- Isotope Peak (M+2):
188
- Ratio: The intensity ratio of M (186) to M+2 (188) is approximately 3:1, confirming the presence of a single Chlorine atom (Cl vs Cl).

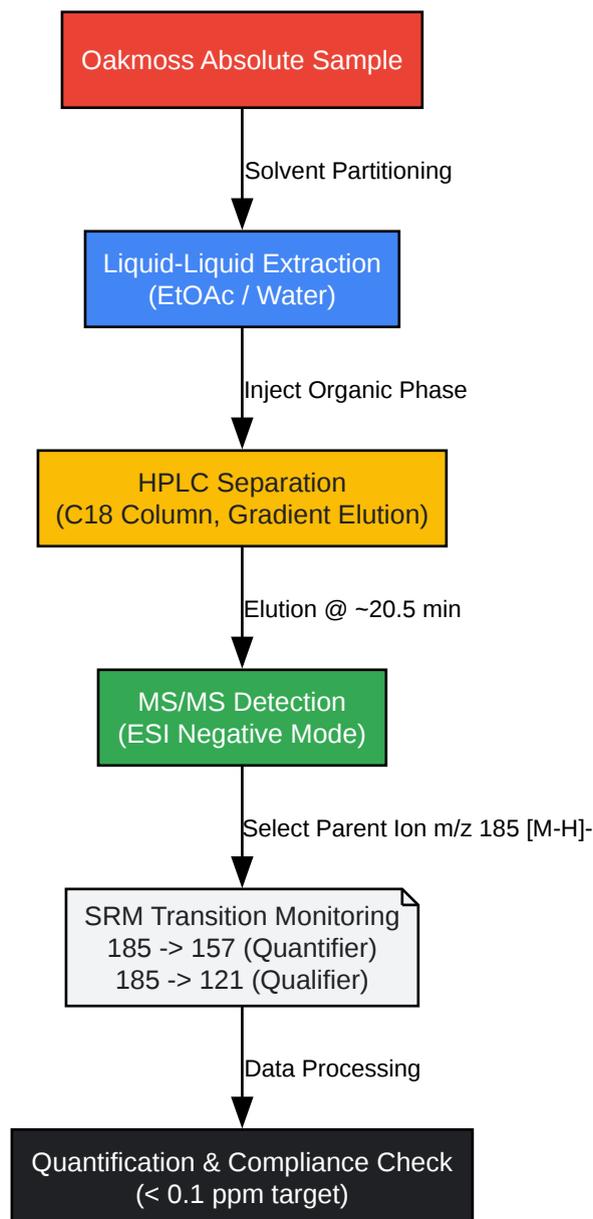
Fragmentation Pathway (EI-MS, 70 eV)

The fragmentation follows a standard benzylic/aldehyde decay pathway:

- [M]
(186/188): Molecular ion.
- [M - H]
(185): Loss of aldehydic hydrogen (tropylium-like rearrangement).
- [M - CHO]
(157): Loss of the formyl group (29 Da).
- [M - CO]
(158): Loss of carbon monoxide (28 Da) from the phenol ring contraction.
- [M - Cl]
(151): Homolytic cleavage of the C-Cl bond (less common in initial fragmentation but observable).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for isolating and identifying Chloratranol from a complex Oakmoss matrix using LC-MS/MS.



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Caption: LC-MS/MS workflow for the trace quantification of Chloratranol in fragrance matrices using Selective Reaction Monitoring (SRM).

Infrared (IR) Spectroscopy

Method: KBr Pellet or Thin Film

The IR spectrum reflects the highly conjugated and hydrogen-bonded nature of the molecule.

| Wavenumber (cm ⁻¹) | Intensity | Assignment | Functional Group Description |
|--------------------------------|---------------|------------|--|
| 3200 - 3450 | Broad, Strong | (O-H) | Phenolic O-H stretch. Broadening indicates extensive hydrogen bonding. |
| 2850, 2750 | Medium, Sharp | (C-H) | Fermi Resonance. Characteristic doublet of the aldehyde C-H stretch. |
| 1640 - 1660 | Strong | (C=O) | Carbonyl stretch. Shifted to lower frequency (red-shifted) from typical 1700 cm ⁻¹ due to conjugation and intramolecular H-bonding. |
| 1600, 1580 | Medium | (C=C) | Aromatic ring skeletal vibrations. |
| 1200 - 1250 | Strong | (C-O) | Phenolic C-O stretch. |
| 600 - 800 | Medium | (C-Cl) | C-Cl stretch (Fingerprint region). |

References

- National Institute of Standards and Technology (NIST). **3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde** (Chloratranol) Mass Spectrum & Retention Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [[Link](#)]
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Sources

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- To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization of Chloratranol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106226#spectroscopic-data-of-chloratranol-nmr-ir-ms>]

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